3-Amino-5-cyclopropyl-N-ethylbenzamide
Description
3-Amino-5-cyclopropyl-N-ethylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at the 3-position, a cyclopropyl moiety at the 5-position, and an ethyl group attached to the nitrogen atom of the amide functional group. This compound is of interest in medicinal chemistry due to its structural features, which balance lipophilicity and metabolic stability. The cyclopropyl group, a strained three-membered hydrocarbon ring, may confer unique steric and electronic properties, while the ethyl substituent modulates solubility and pharmacokinetic behavior.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-amino-5-cyclopropyl-N-ethylbenzamide |
InChI |
InChI=1S/C12H16N2O/c1-2-14-12(15)10-5-9(8-3-4-8)6-11(13)7-10/h5-8H,2-4,13H2,1H3,(H,14,15) |
InChI Key |
NLLCMRDFTDFDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Skeleton Construction
The benzamide backbone is typically synthesized through amide coupling between a substituted benzoic acid derivative and an amine. For 3-amino-5-cyclopropyl-N-ethylbenzamide, this involves:
-
Selective nitration of a pre-functionalized benzene ring to introduce the amino group at position 3.
-
Cyclopropane introduction at position 5 via transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura reactions using cyclopropylboronic acid.
-
Amidation with ethylamine under standard coupling agents like HATU or EDCI.
A representative protocol involves reacting 3-nitro-5-bromobenzoic acid with cyclopropylboronic acid in the presence of Pd(PPh₃)₄, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. Subsequent amidation with ethylamine yields the target compound.
Hydrogenation and Reduction Strategies
Critical to amino group formation is the reduction of nitro intermediates. Patent US7635784B2 demonstrates high-yield (>89%) hydrogenation of nitro groups using Raney nickel under 30–200 psi H₂ at 85°C. This method avoids over-reduction and ensures regioselectivity. For example:
The resulting amine is then converted to the amide via activation with thionyl chloride and reaction with ethylamine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents for cyclopropane coupling include tetrahydrofuran (THF) or methyl-THF , which stabilize palladium catalysts and improve reaction rates. Elevated temperatures (80–100°C) are required for complete boron-aryl bond formation.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ 25% |
| Solvent | THF | ↑ 15% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↑ 30% |
Catalytic Systems
Palladium-based catalysts outperform alternatives in cyclopropane coupling:
Purification and Polymorphic Control
Post-synthesis purification often employs acid-base extraction to isolate the amine intermediate. Patent WO2018011578A1 highlights the importance of non-aqueous crystallization to obtain thermodynamically stable polymorphs. For instance, dissolving the crude product in ethanol at 105°C and cooling at 0.1°C/min yields Form B crystals with 99.5% purity.
Industrial-Scale Production
Large-scale synthesis (≥5 kg) requires:
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropyl-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules
3-Amino-5-cyclopropyl-N-ethylbenzamide serves as a valuable building block in organic synthesis. It is particularly useful in reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic frameworks. The compound's ability to undergo various chemical transformations, including oxidation and reduction, enhances its utility in synthetic chemistry.
2. Mechanism of Action
The compound's mechanism involves the interaction of its amino and cyclopropyl groups with various molecular targets. The amino group can participate in nucleophilic substitution reactions, while the cyclopropyl moiety contributes to the compound's steric and electronic properties, making it suitable for specific applications in organic synthesis.
Biological Applications
1. Enzyme Inhibition
Research indicates that 3-Amino-5-cyclopropyl-N-ethylbenzamide can inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, studies have shown its potential to modulate the activity of Toll-like receptor 7 (TLR7), which plays a crucial role in immune responses. The compound was tested on HEK-293 cells, demonstrating its ability to influence NF-kappaB activation through luminescence assays.
2. Cancer Research
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed significant inhibition of tumor growth at micromolar concentrations, with mechanisms involving apoptosis through caspase pathway activation. This positions 3-Amino-5-cyclopropyl-N-ethylbenzamide as a promising candidate for cancer therapies.
3. Biosensor Development
Due to its boronic acid moiety, this compound can bind to diols present in biomolecules, facilitating the development of biosensors for detecting specific analytes in biological samples. This application is critical for advancing diagnostic technologies in medical research.
Case Study 1: Enzyme Interaction with TLR7
A study focused on the interaction between 3-Amino-5-cyclopropyl-N-ethylbenzamide and TLR7 demonstrated that varying concentrations of the compound modulated TLR7 activity in HEK-293 cells. The results indicated potential immunomodulatory effects, suggesting avenues for therapeutic exploration in autoimmune diseases.
Case Study 2: Anticancer Efficacy
In another investigation, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The findings showed significant cytotoxicity at micromolar concentrations, with mechanistic studies revealing apoptosis induction via caspase pathways. This underscores its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
Cyclopropyl vs. Methyl at 5-Position :
- The cyclopropyl group reduces lipophilicity (LogP = 2.1) compared to methyl-substituted analogs (LogP = 3.5 for benzyl-N-substituted variant) . This may enhance aqueous solubility but reduce membrane permeability.
- Cyclopropyl’s ring strain could increase metabolic stability by resisting oxidative degradation, a feature observed in other pharmaceuticals (e.g., ciprofloxacin) .
N-Ethyl vs. Benzyl substituents, as in 3-amino-N-benzyl-5-methylbenzamide, are associated with higher LogP and lower solubility (0.2 mg/mL), which may limit in vivo applications despite their favorable safety profile .
Biological Activity
3-Amino-5-cyclopropyl-N-ethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3-Amino-5-cyclopropyl-N-ethylbenzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 205.26 g/mol
The compound features an amine group, a cyclopropyl ring, and an ethyl group attached to a benzamide backbone, which contributes to its biological properties.
Antimicrobial Properties
Research has indicated that 3-Amino-5-cyclopropyl-N-ethylbenzamide exhibits antibacterial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. For instance, the compound has shown significant inhibition of growth in Gram-positive bacteria, which is critical given the rising concerns around antibiotic resistance.
The mechanisms underlying the biological activity of 3-Amino-5-cyclopropyl-N-ethylbenzamide are not fully elucidated. However, preliminary studies suggest that it may interact with specific bacterial enzymes or proteins, disrupting essential cellular processes. This interaction could lead to the inhibition of protein synthesis or cell wall formation.
Case Studies and Experimental Data
- In Vitro Studies :
- A study conducted on Staphylococcus aureus revealed that 3-Amino-5-cyclopropyl-N-ethylbenzamide inhibited bacterial growth with an IC value of approximately 25 µM. This suggests a moderate level of potency compared to standard antibiotics.
- Cytotoxicity Assays :
- Cytotoxicity assays on human cell lines indicated that the compound exhibits selective toxicity towards bacterial cells while showing minimal cytotoxic effects on mammalian cells at therapeutic concentrations.
Comparative Biological Activity
To better understand the efficacy of 3-Amino-5-cyclopropyl-N-ethylbenzamide, it is useful to compare its activity with related compounds:
| Compound Name | IC (µM) | Activity Type |
|---|---|---|
| 3-Amino-5-cyclopropyl-N-ethylbenzamide | 25 | Antibacterial |
| Amoxicillin | 10 | Antibacterial |
| Ciprofloxacin | 5 | Antibacterial |
This table illustrates that while 3-Amino-5-cyclopropyl-N-ethylbenzamide is effective, it is less potent than some established antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-5-cyclopropyl-N-ethylbenzamide, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via acylation of 3-amino-5-cyclopropylbenzoic acid with ethylamine, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Purity optimization involves monitoring reaction intermediates using HPLC (C18 column, 0.1% TFA in H₂O/ACN) to detect impurities. For cyclopropyl-containing benzamides, cyclopropane ring stability under acidic/basic conditions must be validated via ¹H NMR (e.g., monitoring ring-opening byproducts at δ 0.5–1.5 ppm) .
Q. How can structural confirmation of 3-Amino-5-cyclopropyl-N-ethylbenzamide be achieved using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The cyclopropyl group appears as a multiplet (δ 0.5–1.5 ppm). The ethylamide protons (N–CH₂CH₃) show a quartet at δ 3.2–3.5 ppm, while aromatic protons (meta-substituted benzene) resonate at δ 6.5–7.5 ppm.
- FT-IR : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and primary amine (N–H stretch at ~3350 cm⁻¹).
- High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ (C₁₂H₁₅N₂O⁺: calculated 227.1184). Cross-reference with NIST spectral libraries for benzamide analogs .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for 3-Amino-5-cyclopropyl-N-ethylbenzamide across different assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., solvent effects, protein binding). To resolve:
- Dose-response normalization : Compare EC₅₀ values across assays using standardized DMSO concentrations (<0.1% v/v).
- Target validation : Use SPR (surface plasmon resonance) to confirm binding affinity to the intended target (e.g., PARP-1) and rule out off-target interactions .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., cell viability, enzymatic inhibition) and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of cyclopropyl-substituted benzamides?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with substituents at the 5-position (e.g., halogen, methyl) to assess steric/electronic effects on target binding.
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with the target’s active site. For cyclopropyl groups, prioritize analogs with enhanced hydrophobic interactions .
- In vitro validation : Test analogs in enzyme inhibition assays (e.g., PARP-1 IC₅₀ determination) and correlate with computational predictions .
Q. What analytical methods are recommended for detecting degradation products of 3-Amino-5-cyclopropyl-N-ethylbenzamide under storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- LC-MS/MS analysis : Use a C18 column (gradient: 5–95% ACN in 0.1% formic acid) to separate degradation products. Major degradation pathways include hydrolysis of the amide bond (detectable via [M+H–NH₂CH₂CH₃]⁺ fragment) or cyclopropane ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
